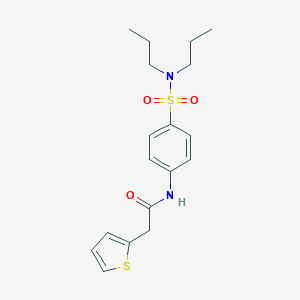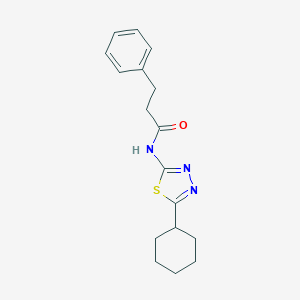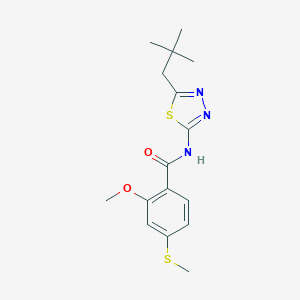![molecular formula C21H15N5OS B216320 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and cancer research. This compound has shown promising results in various studies and has the potential to be used as a therapeutic agent in the treatment of cancer.
作用机制
The mechanism of action of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is a critical pathway involved in the survival of cancer cells. Additionally, it has been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation.
Biochemical and physiological effects:
Studies have shown that this compound has minimal toxicity on normal cells and tissues. It has been found to induce apoptosis in cancer cells without affecting normal cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which is a critical step in cancer metastasis.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one in lab experiments is its potent anti-cancer activity against various cancer cell lines. It has been found to be effective against drug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its complex synthesis process, which requires the use of various reagents and solvents.
未来方向
There are several future directions for the research and development of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one. One potential direction is the optimization of the synthesis process to make it more efficient and cost-effective. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in other diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one involves a multi-step process that requires the use of various reagents and solvents. The synthesis starts with the reaction of 2-aminobenzonitrile with 2-chloro-5-methylthieno[2,3-d]pyrimidine, which results in the formation of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)benzonitrile. This intermediate is then reacted with 2-chloro-4,6-dimethoxyquinazoline in the presence of a base to yield the final product, this compound.
科学研究应用
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one has been extensively studied for its potential applications in cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for the elimination of cancer cells.
属性
分子式 |
C21H15N5OS |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H15N5OS/c1-11-15-17(22)24-18(12-7-3-2-4-8-12)26-21(15)28-16(11)19-23-14-10-6-5-9-13(14)20(27)25-19/h2-10H,1H3,(H2,22,24,26)(H,23,25,27) |
InChI 键 |
LGCTWFMYYOJLGE-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C4=NC(=O)C5=CC=CC=C5N4 |
SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C4=NC(=O)C5=CC=CC=C5N4 |
规范 SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C4=NC(=O)C5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)


![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)